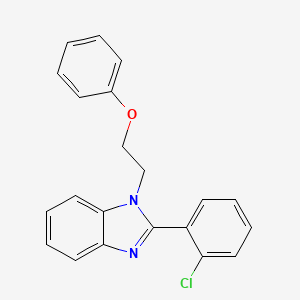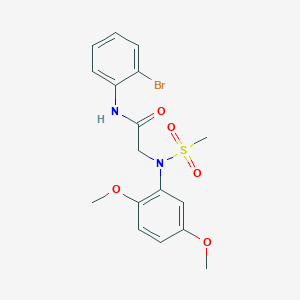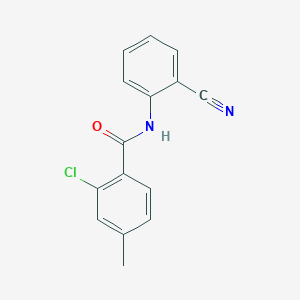
2-(2-chlorophenyl)-2-oxoethyl 2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-2-oxoethyl 2-nitrobenzoate, also known as CNB-001, is a synthetic compound that has gained attention due to its potential therapeutic effects. This molecule belongs to the class of nitrobenzoates, which are known for their ability to modulate cellular signaling pathways. CNB-001 has been studied extensively for its neuroprotective properties, and it has shown promising results in preclinical trials.
Mechanism of Action
The exact mechanism of action of 2-(2-chlorophenyl)-2-oxoethyl 2-nitrobenzoate is not fully understood, but it is believed to modulate cellular signaling pathways involved in inflammation, oxidative stress, and cell death. 2-(2-chlorophenyl)-2-oxoethyl 2-nitrobenzoate has been shown to activate the Nrf2-ARE pathway, which is responsible for the expression of antioxidant and detoxifying enzymes. It also inhibits the activity of NF-κB, a transcription factor that plays a key role in inflammation. 2-(2-chlorophenyl)-2-oxoethyl 2-nitrobenzoate has also been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
2-(2-chlorophenyl)-2-oxoethyl 2-nitrobenzoate has been shown to reduce oxidative stress and inflammation in animal models. It also improves mitochondrial function and reduces neuronal damage in the brain. 2-(2-chlorophenyl)-2-oxoethyl 2-nitrobenzoate has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models. It has also been shown to have a favorable safety profile, with no significant adverse effects reported in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(2-chlorophenyl)-2-oxoethyl 2-nitrobenzoate is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. It also has a favorable safety profile, which is important for the development of new drugs. However, the synthesis of 2-(2-chlorophenyl)-2-oxoethyl 2-nitrobenzoate is complex and requires multiple steps, which may limit its widespread use in research. In addition, further studies are needed to fully understand the mechanism of action of 2-(2-chlorophenyl)-2-oxoethyl 2-nitrobenzoate and its potential side effects.
Future Directions
There are several potential future directions for the study of 2-(2-chlorophenyl)-2-oxoethyl 2-nitrobenzoate. One area of interest is the development of new formulations of 2-(2-chlorophenyl)-2-oxoethyl 2-nitrobenzoate that can improve its bioavailability and pharmacokinetic properties. Another area of interest is the investigation of 2-(2-chlorophenyl)-2-oxoethyl 2-nitrobenzoate as a treatment for other neurological disorders, such as multiple sclerosis and traumatic spinal cord injury. Further studies are also needed to fully understand the mechanism of action of 2-(2-chlorophenyl)-2-oxoethyl 2-nitrobenzoate and its potential side effects in humans. In addition, the development of new analogs of 2-(2-chlorophenyl)-2-oxoethyl 2-nitrobenzoate may lead to the discovery of more potent and selective compounds with therapeutic potential.
Synthesis Methods
2-(2-chlorophenyl)-2-oxoethyl 2-nitrobenzoate can be synthesized using a multistep process that involves the reaction of 2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(2-chlorophenyl)-2-oxoethyl alcohol in the presence of a base to yield 2-(2-chlorophenyl)-2-oxoethyl 2-nitrobenzoate. The purity of the final product can be improved through recrystallization.
Scientific Research Applications
2-(2-chlorophenyl)-2-oxoethyl 2-nitrobenzoate has been extensively studied for its neuroprotective properties. It has been shown to reduce neuronal damage and improve cognitive function in animal models of traumatic brain injury, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(2-chlorophenyl)-2-oxoethyl 2-nitrobenzoate has also been investigated for its anti-inflammatory and anti-oxidant effects. In addition, it has shown potential as a treatment for depression and anxiety disorders.
properties
IUPAC Name |
[2-(2-chlorophenyl)-2-oxoethyl] 2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO5/c16-12-7-3-1-5-10(12)14(18)9-22-15(19)11-6-2-4-8-13(11)17(20)21/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMLMPBQHIEJKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Chlorophenyl)-2-oxoethyl] 2-nitrobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-methoxy-5-nitrophenyl)[4-(methylthio)benzyl]amine](/img/structure/B5798942.png)


![2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5798983.png)
![N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5798985.png)

![2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5798998.png)


![ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5799009.png)



![methyl 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5799039.png)